Lipophilicity (XLogP3-AA = 1.3) vs. Des-Methoxy Analog: Optimized for Oral Absorption and CNS Penetration
The target compound has a computed XLogP3-AA of 1.3, which is approximately 0.5 log units lower than the predicted value for its des-methoxy analog, 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-phenylpropan-1-one (estimated XLogP3-AA ~1.8) [1]. This reduction in lipophilicity, driven by the electron-donating 4-methoxy substituent, positions the compound more centrally within the optimal lipophilicity range (LogP 1–3) for oral absorption and CNS penetration, while the des-methoxy analog approaches the upper limit where solubility and metabolic stability may begin to decline [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 [1] |
| Comparator Or Baseline | 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-phenylpropan-1-one: estimated XLogP3-AA ~1.8 (computed via PubChem structure search) |
| Quantified Difference | Δ LogP = -0.5 (target compound more hydrophilic) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A LogP of 1.3 places the compound closer to the ideal range for balancing permeability and aqueous solubility, reducing the risk of poor oral bioavailability or high metabolic clearance associated with more lipophilic analogs.
- [1] PubChem. Compound Summary for CID 52907353. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1286732-82-8 (accessed May 2026). View Source
